molecular formula C5H4NO2- B14765170 1-Cyanocyclopropane-1-carboxylate

1-Cyanocyclopropane-1-carboxylate

Cat. No.: B14765170
M. Wt: 110.09 g/mol
InChI Key: KSJJMSKNZVXAND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyanocyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives It is characterized by a three-membered cyclopropane ring with a cyano group (-CN) and a carboxylate group (-COO) attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanocyclopropane-1-carboxylate can be synthesized through several methods. One efficient method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) . Another method includes the cyclization of cyanoacetate and dichloroethane under reflux conditions, followed by hydrolysis and decarboxylation steps .

Industrial Production Methods

The industrial production of this compound typically involves the use of readily available starting materials and mild reaction conditions to ensure safety and scalability. The process may include the use of phase transfer catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-Cyanocyclopropane-1-carboxylate can be compared with other cyclopropane derivatives such as:

The uniqueness of this compound lies in its ability to undergo selective hydrolysis and decarboxylation reactions, making it a versatile intermediate for the synthesis of various biologically active compounds.

Properties

Molecular Formula

C5H4NO2-

Molecular Weight

110.09 g/mol

IUPAC Name

1-cyanocyclopropane-1-carboxylate

InChI

InChI=1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8)/p-1

InChI Key

KSJJMSKNZVXAND-UHFFFAOYSA-M

Canonical SMILES

C1CC1(C#N)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.